Sodium(R)-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate
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Overview
Description
Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate is a complex organic compound that features a tert-butoxycarbonyl group, an aminoethyl group, and a dihydroxypropyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate typically involves multiple steps, starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the dihydroxypropyl phosphate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the phosphate group, potentially leading to the formation of phosphonates.
Substitution: The amino group can participate in substitution reactions, where the Boc group is removed and replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group can yield ketones, while substitution reactions can introduce new functional groups to the aminoethyl moiety.
Scientific Research Applications
Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate involves its interaction with specific molecular targets and pathways. The compound’s phosphate group can mimic natural phosphate groups in biological systems, allowing it to participate in phosphorylation reactions. This can affect various cellular processes, including signal transduction and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
Sodium®-2-((tert-butoxycarbonyl)amino)ethylphosphate: Lacks the dihydroxypropyl group, making it less versatile in certain applications.
Sodium®-2-aminoethyl(2,3-dihydroxypropyl)phosphate: Does not have the Boc protection, which can affect its stability and reactivity.
Uniqueness
Sodium®-2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate stands out due to its combination of functional groups, which provide a unique set of chemical properties and potential applications. The presence of the Boc group offers protection during synthesis, while the dihydroxypropyl phosphate moiety allows for diverse chemical transformations and interactions.
Properties
Molecular Formula |
C10H21NNaO8P |
---|---|
Molecular Weight |
337.24 g/mol |
IUPAC Name |
sodium;[(2R)-2,3-dihydroxypropyl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C10H22NO8P.Na/c1-10(2,3)19-9(14)11-4-5-17-20(15,16)18-7-8(13)6-12;/h8,12-13H,4-7H2,1-3H3,(H,11,14)(H,15,16);/q;+1/p-1/t8-;/m1./s1 |
InChI Key |
SVKJWXOVLJCHHZ-DDWIOCJRSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOP(=O)([O-])OC[C@@H](CO)O.[Na+] |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOP(=O)([O-])OCC(CO)O.[Na+] |
Origin of Product |
United States |
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